7-Bromo-5-methyl-1H-indole-3-carbaldehyde
Description
The exact mass of the compound 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Bromo-5-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-5-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-8-7(5-13)4-12-10(8)9(11)3-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPJQPZNSDSHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16077-60-4 | |
| Record name | 16077-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromo-5-methyl-1H-indole-3-carbaldehyde chemical properties
An In-depth Technical Guide to 7-Bromo-5-methyl-1H-indole-3-carbaldehyde
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde (CAS No. 16077-60-4). As a polysubstituted indole, this compound serves as a highly valuable and versatile building block in medicinal chemistry and organic synthesis. The strategic placement of the bromo, methyl, and formyl groups on the indole scaffold offers multiple reaction sites for diversification, making it a key intermediate in the development of complex heterocyclic systems and novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and synthetic utility.
Core Physicochemical and Structural Properties
7-Bromo-5-methyl-1H-indole-3-carbaldehyde is a solid, typically appearing as a powder.[1] Its core structure consists of an indole ring system substituted at the C3 position with a carbaldehyde (formyl) group, at the C5 position with a methyl group, and at the C7 position with a bromine atom. This specific substitution pattern dictates its chemical behavior and synthetic potential.
The indole core is a "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs, exhibiting a wide array of pharmacological activities.[2] The aldehyde at C3, the bromine at C7, and the N-H proton provide three distinct points for chemical modification, which is a highly desirable feature for constructing libraries of drug candidates.
Table 1: Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 16077-60-4 | |
| Molecular Formula | C₁₀H₈BrNO | |
| Molecular Weight | 238.08 g/mol | |
| Appearance | Solid | |
| Melting Point | 147-153 °C | |
| InChI Key | NDPJQPZNSDSHJM-UHFFFAOYSA-N | |
| SMILES String | Cc1cc(Br)c2[nH]cc(C=O)c2c1 |
Spectroscopic and Analytical Characterization
Proper characterization is essential for verifying the identity and purity of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde. The following section outlines the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR (400 MHz, DMSO-d₆) : The proton spectrum is expected to show distinct signals. The indole N-H proton will appear as a broad singlet far downfield, typically above 12 ppm.[3] The aldehyde proton (-CHO) will be a sharp singlet between 9.9 and 10.0 ppm.[3] The proton at the C2 position of the indole ring will present as a singlet or a doublet around 8.3 ppm. The aromatic protons on the benzene portion of the indole ring (at C4 and C6) will appear as singlets or narrow doublets in the 7.0-8.0 ppm region. The methyl group (-CH₃) at C5 will be a sharp singlet around 2.4 ppm. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm.[4]
-
¹³C NMR (101 MHz, DMSO-d₆) : The carbon spectrum provides complementary information. The most downfield signal will correspond to the aldehyde carbonyl carbon, expected around 185 ppm.[5] The carbon atoms of the indole ring will resonate in the 90-140 ppm range. The carbon bearing the bromine (C7) will be shifted upfield due to the heavy atom effect. The methyl carbon will appear as a distinct signal around 20-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretch : A broad absorption band is expected in the region of 3100-3300 cm⁻¹, characteristic of the indole N-H bond.
-
C=O Stretch : A strong, sharp absorption band corresponding to the aldehyde carbonyl group should appear around 1640-1680 cm⁻¹.[5][6]
-
Aromatic C-H and C=C Stretches : Multiple absorptions will be present in the 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) regions.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately 1:1 intensity ratio. For C₁₀H₈BrNO, this doublet will be observed around m/z 237 and 239.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is crucial for its application as a synthetic intermediate.
Synthetic Pathway: The Vilsmeier-Haack Reaction
Indole-3-carbaldehydes are most classically and efficiently synthesized via the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide). For the title compound, the synthesis would logically start from 7-Bromo-5-methyl-1H-indole.
Protocol: General Vilsmeier-Haack Formylation
-
Cool a solution of anhydrous dimethylformamide (DMF) to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Prepare a solution of the starting material, 7-Bromo-5-methyl-1H-indole, in anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC.[3]
-
Cool the reaction mixture and quench by pouring it into a stirred mixture of ice and water.
-
Basify the aqueous solution with a saturated sodium carbonate or sodium hydroxide solution until a precipitate forms.[3]
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Caption: Vilsmeier-Haack synthesis of the title compound.
Key Reactivity Pathways
The true utility of this compound lies in the differential reactivity of its functional groups.
-
Reactions at the Aldehyde Group : The C3-aldehyde is a versatile handle for C-C and C-N bond formation. It readily undergoes condensation reactions (e.g., Knoevenagel, Aldol), reductive amination, and can be oxidized to a carboxylic acid or reduced to an alcohol.[7][8] These transformations are fundamental in building more complex molecular scaffolds.[9]
-
Reactions at the C7-Bromo Position : The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. This is arguably its most significant feature for drug discovery programs.
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids provides access to 7-arylindoles, a scaffold of significant interest for developing protein kinase inhibitors.[2]
-
Buchwald-Hartwig Amination : Coupling with primary or secondary amines introduces a 7-amino group, which can serve as a key hydrogen bond donor/acceptor for protein-ligand interactions.[2]
-
-
Reactions at the Indole Nitrogen : The N-H proton can be deprotonated with a suitable base and alkylated or acylated, allowing for further structural modification and modulation of the compound's electronic and steric properties.[6]
Caption: Key reactivity pathways of the title compound.
Applications in Research and Drug Development
Substituted indole-3-carbaldehydes are pivotal intermediates in the synthesis of bioactive compounds. Derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[7][8]
The specific structure of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde makes it an ideal starting point for generating compound libraries for high-throughput screening. The ability to perform orthogonal reactions—for example, a Suzuki coupling at the C7-Br position followed by a reductive amination at the C3-aldehyde—allows for the rapid and systematic exploration of chemical space around the indole core. This strategy is frequently employed in hit-to-lead optimization campaigns within drug discovery.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Hazard Identification : 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is classified as acutely toxic if swallowed (Acute Tox. 4 Oral, H302). It is designated with the GHS07 pictogram (exclamation mark).
-
Handling : Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 13 (Non-Combustible Solids).
Conclusion
7-Bromo-5-methyl-1H-indole-3-carbaldehyde is a chemical compound of significant strategic value for synthetic and medicinal chemists. Its well-defined structure, characterized by distinct and predictable spectroscopic signatures, combined with the orthogonal reactivity of its three key functional groups (indole N-H, C3-aldehyde, C7-bromide), establishes it as a powerful and versatile intermediate. The insights and protocols outlined in this guide provide a robust framework for researchers to effectively utilize this compound in the synthesis of novel heterocyclic systems and the development of next-generation therapeutic agents.
References
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The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]
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MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]
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Advanced Pharmaceutical Bulletin. (2025, January 7). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
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ResearchGate. (2025, August 8). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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PMC. (2012, September 1). 5-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
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PMC. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]
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difference between 5-bromo and 7-bromo indole-3-carbaldehyde derivatives
An In-Depth Technical Guide to the Core Differences Between 5-Bromo- and 7-Bromo-Indole-3-Carbaldehyde Derivatives
Abstract
The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of biologically active compounds.[1] The strategic introduction of halogen atoms, particularly bromine, onto the indole nucleus is a well-established method for modulating a molecule's physicochemical and pharmacological properties.[2] This guide provides a detailed comparative analysis of two key positional isomers: 5-bromo-1H-indole-3-carbaldehyde and 7-bromo-1H-indole-3-carbaldehyde. We will dissect the nuanced yet critical differences in their synthesis, structure, reactivity, and biological activity that arise from the seemingly simple relocation of a single bromine atom on the benzene portion of the indole ring. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile building blocks for novel therapeutic agents and advanced materials.
Synthesis and Structural Analysis: The Foundation of Divergence
The placement of the bromine atom at either the C-5 or C-7 position dictates the fundamental physical and electronic characteristics of the molecule. These differences begin with their synthesis and are reflected in their spectroscopic and physical properties.
Synthetic Pathway: The Vilsmeier-Haack Formylation
The most direct and widely employed method for the synthesis of both 5-bromo- and 7-bromo-indole-3-carbaldehyde is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl (-CHO) group at the electron-rich C-3 position of the indole ring.[5][6] The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][7] This electrophile then attacks the indole nucleus, leading to the aldehyde after aqueous work-up.
The choice of starting material—5-bromoindole or 7-bromoindole—is the sole determinant for the final product isomer. A typical synthetic protocol is detailed below.
Experimental Protocol 1: Synthesis via Vilsmeier-Haack Formylation
This protocol provides a generalized procedure for the formylation of a bromo-substituted indole.
Objective: To synthesize a bromo-indole-3-carbaldehyde from the corresponding bromo-indole.
Materials:
-
Substituted Bromo-indole (e.g., 5-bromoindole or 7-bromoindole)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Cold Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF and cool the flask in an ice-salt bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[3][8] The rate of addition should be carefully controlled to maintain the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: In a separate flask, dissolve the starting bromo-indole in anhydrous DMF. Cool this solution to 0-5 °C. Slowly add the pre-formed Vilsmeier reagent dropwise to the indole solution. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[8]
-
Heating: Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-9 hours.[3][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant volume of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[3]
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow and cautious addition of a saturated sodium carbonate solution until the pH is alkaline (pH > 8).[3] This step is often exothermic and may cause foaming. The product will typically precipitate as a solid during this step.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.[3] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final bromo-indole-3-carbaldehyde.[8]
Structural, Physical, and Spectroscopic Differences
The position of the bromine atom directly influences the molecule's physical properties and electronic distribution, leading to distinct spectroscopic signatures.
-
Electronic Effects: The bromine atom exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).[2]
-
5-Bromo Isomer: The bromine at C-5 primarily influences the electron density of the benzene ring. Its electron-withdrawing nature can decrease the overall nucleophilicity of the indole system compared to the unsubstituted parent molecule.
-
7-Bromo Isomer: The bromine at C-7 is in closer proximity to the pyrrole ring. This proximity can more significantly influence the electron density around the indole nitrogen (N-1) and the reactive C-3 position, potentially altering its reactivity in unique ways compared to the C-5 isomer.
-
-
Steric Effects:
-
5-Bromo Isomer: The C-5 position is relatively unhindered, and the bromine atom does not sterically interfere with the reactive sites at C-3 or N-1.
-
7-Bromo Isomer: The bromine atom at C-7 is situated adjacent to the N-H group. This can create steric hindrance, potentially impeding reactions at the N-1 position or influencing the orientation of molecules in crystal packing and receptor binding.
-
These electronic and steric differences manifest in their physical and spectroscopic properties, as summarized below.
| Property | 5-Bromo-1H-indole-3-carbaldehyde | 7-Bromo-1H-indole-3-carbaldehyde | Reference(s) |
| CAS Number | 877-03-2 | 115666-21-2 | [9][10] |
| Molecular Formula | C₉H₆BrNO | C₉H₆BrNO | [11][12] |
| Molecular Weight | 224.06 g/mol | 224.05 g/mol | [11][13] |
| Appearance | Yellow crystalline powder | Solid | [11][13] |
| Melting Point | 199-207 °C | 165-172 °C | [11][13][14] |
| ¹H NMR (Aldehyde) | Singlet, ~9.9-10.1 ppm | Singlet, ~9.9-10.1 ppm | [8][15] |
| IR (C=O Stretch) | ~1600-1660 cm⁻¹ | ~1600-1660 cm⁻¹ | [15][16] |
| SMILES | C1=CC2=C(C=C1Br)C(=CN2)C=O | C1=CC2=C(C(=C1)Br)NC=C2C=O | [12][17] |
The most striking physical difference is the significantly lower melting point of the 7-bromo isomer. This can be attributed to the disruption of intermolecular hydrogen bonding and crystal packing efficiency caused by the sterically demanding bromine atom adjacent to the N-H group.
Comparative Reactivity and Biological Activity
The true significance of the isomeric difference becomes apparent when examining the reactivity and biological applications of these molecules. They serve as versatile intermediates for creating more complex structures and have shown distinct biological activity profiles.[11][18]
Chemical Reactivity
Both isomers share common reaction pathways typical of indole-3-carbaldehydes:
-
Aldehyde Condensations: The aldehyde group is a prime site for nucleophilic addition and condensation reactions, readily forming Schiff bases, thiosemicarbazones, and other derivatives.[16][19] These reactions are fundamental for building molecular complexity.[20]
-
N-H Functionalization: The indole nitrogen can be alkylated or acylated, providing another handle for structural modification.[1]
-
Bromine as a Handle: The bromine atom itself can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes these isomers valuable for library synthesis.
The key difference in reactivity arises from the steric and electronic perturbations of the C-7 bromine. Reactions involving the N-H proton or requiring access to that side of the molecule may be slower or require different conditions for the 7-bromo isomer compared to the less hindered 5-bromo isomer.
A Case Study: Quorum Sensing Inhibition
A pivotal study directly comparing the biological activity of 5-, 6-, and 7-bromoindole-3-carbaldehyde provides clear evidence of the importance of the bromine's position.[21] Quorum sensing (QS) is a bacterial communication process that controls virulence, and its inhibition is a promising anti-pathogenic strategy.[21]
The study evaluated the ability of these compounds to inhibit QS in Chromobacterium violaceum. The results demonstrated a dramatic difference in potency between the isomers.
| Compound | IC₅₀ (µM) | Fold Reduction in IC₅₀ (vs. Control) | Reference |
| Indole-3-carbaldehyde (Control) | ~169 µM | 1x | [21] |
| 5-Bromoindole-3-carbaldehyde | 13 µM | ~13x | [21] |
| 6-Bromoindole-3-carbaldehyde | 19 µM | ~9x | [21] |
| 7-Bromoindole-3-carbaldehyde | 72 µM | ~2x | [21] |
Data adapted from a study on quorum sensing inhibition, where lower IC₅₀ values indicate higher potency.[21]
As the data clearly shows, the 5-bromo isomer is significantly more potent than the 7-bromo isomer, with an IC₅₀ value over 5 times lower.[21] This suggests that the electronic and steric profile of the 5-substituted ring is optimal for interaction with the biological target, which may be an acyl-homoserine lactone (AHL) receptor.[21] The authors speculate that the bromine atom's ability to form halogen bonds or its electronegativity may enhance binding to the receptor's active site, an interaction that is highly sensitive to positioning.[21]
Experimental Protocol 2: Representative Antimicrobial Susceptibility Assay (Disk Diffusion)
This protocol outlines a general method to screen compounds for antimicrobial or quorum sensing inhibitory activity.
Objective: To qualitatively assess the bioactivity of bromo-indole-3-carbaldehyde isomers against a target microorganism.
Materials:
-
Test compounds (5-bromo- and 7-bromo-indole-3-carbaldehyde)
-
Solvent (e.g., DMSO)
-
Bacterial strain (e.g., Chromobacterium violaceum or other relevant strain)
-
Appropriate liquid culture medium (e.g., LB Broth)
-
Agar plates (e.g., LB Agar)
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Inoculate the test bacterium into liquid medium and grow overnight at the optimal temperature (e.g., 30°C) to reach a specific turbidity (e.g., 0.5 McFarland standard).
-
Prepare Agar Plates: Using a sterile swab, create a uniform lawn of the bacterial culture across the surface of the agar plates.
-
Prepare Compound Disks: Dissolve the test compounds in a suitable solvent (like DMSO) to a known concentration (e.g., 1 mg/mL). Pipette a small, fixed volume (e.g., 10 µL) of each compound solution onto separate sterile paper disks and allow the solvent to evaporate completely. A disk with solvent only serves as the negative control.
-
Plate Disks: Carefully place the impregnated paper disks onto the surface of the inoculated agar plates. Ensure gentle contact with the agar.
-
Incubation: Invert the plates and incubate them at the optimal temperature for 24-48 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. For QS inhibition assays with C. violaceum, this would be a zone of pigment (violacein) inhibition. A larger zone diameter indicates greater potency.
Conclusion and Future Outlook
The distinction between 5-bromo- and 7-bromo-indole-3-carbaldehyde is a compelling example of how subtle structural changes can have profound consequences in chemistry and pharmacology. While both isomers are synthesized via the Vilsmeier-Haack reaction and share fundamental reactivity pathways, the placement of the bromine atom significantly alters their physical properties, steric profile, and, most critically, their biological activity.
Key Differences Summarized:
-
Synthesis: Both are accessible via Vilsmeier-Haack formylation, but from different starting materials (5-bromoindole vs. 7-bromoindole).
-
Physical Properties: The 7-bromo isomer exhibits a markedly lower melting point, likely due to steric hindrance from the bromine atom near the N-H group disrupting crystal lattice interactions.
-
Reactivity: The C-7 bromine may sterically hinder reactions at the N-1 position.
-
Biological Activity: In quorum sensing inhibition, the 5-bromo isomer is substantially more potent, highlighting the critical role of substituent placement in drug-receptor interactions.[21]
For drug development professionals, this analysis underscores the necessity of exploring positional isomerism during lead optimization. The superior activity of the 5-bromo isomer in a key antibacterial assay suggests it may be a more promising scaffold for developing novel anti-infective agents. Future research should focus on leveraging these differences, exploring the performance of these isomers in other biological assays, and utilizing the bromine atom as a synthetic handle for further diversification to build comprehensive structure-activity relationship models.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
-
Brominated Indoles Definition - Organic Chemistry Key Term | Fiveable. Available at: [Link]
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7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem. Available at: [Link]
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Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - Beilstein Archives. Available at: [Link]
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Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System - MDPI. Available at: [Link]
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Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
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Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Available at: [Link]
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5-bromoindole-3-carboxaldehyde (C9H6BrNO) - PubChemLite. Available at: [Link]
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Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
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5-Bromo-1 H -indole-3-carbaldehyde thiosemicarbazone | Request PDF - ResearchGate. Available at: [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Available at: [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Request PDF - ResearchGate. Available at: [Link]
-
Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Available at: [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]
-
Environment-friendly synthesis method for medicine intermediate 5-bromoindole - WIPO Patentscope. Available at: [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - ResearchGate. Available at: [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. Available at: [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC. Available at: [Link]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. Available at: [Link]
-
Indole-3-carbaldehyde - Wikipedia. Available at: [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid - Bridgewater State University Virtual Commons. Available at: [Link]
Sources
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- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. jk-sci.com [jk-sci.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. 5-Bromoindole-3-carboxaldehyde | CAS 877-03-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 7-BROMO-1H-INDOLE-3-CARBALDEHYDE | 115666-21-2 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 7-Bromoindole-3-carboxaldehyde 96 115666-21-2 [sigmaaldrich.com]
- 14. 5-溴吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. derpharmachemica.com [derpharmachemica.com]
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- 17. PubChemLite - 5-bromoindole-3-carboxaldehyde (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 18. CAS 877-03-2: 5-Bromoindole-3-carboxaldehyde | CymitQuimica [cymitquimica.com]
- 19. researchgate.net [researchgate.net]
- 20. eurekaselect.com [eurekaselect.com]
- 21. mdpi.com [mdpi.com]
safety data sheet (SDS) for 7-Bromo-5-methyl-1H-indole-3-carbaldehyde
[1][2]
Executive Summary & Compound Identification[1][2]
Strategic Utility in Drug Discovery
7-Bromo-5-methyl-1H-indole-3-carbaldehyde is a high-value heterocyclic scaffold used primarily in the synthesis of pharmaceutical intermediates.[1][2] Its utility stems from its orthogonal reactivity :
-
C7-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.[1][2]
-
C3-Aldehyde: A versatile electrophile for reductive aminations, Henry reactions, or Wittig olefinations.[1][2]
-
Indole Core: A privileged structure in medicinal chemistry, often mimicking tryptophan residues in protein-ligand interactions.[1][2]
Product Identifiers
| Parameter | Detail |
| Chemical Name | 7-Bromo-5-methyl-1H-indole-3-carbaldehyde |
| CAS Number | 16077-60-4 |
| Synonyms | 7-Bromo-5-methylindole-3-carboxaldehyde; 7-Bromo-3-formyl-5-methylindole |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| SMILES | Cc1cc(Br)c2[nH]cc(C=O)c2c1 |
Hazard Identification & Risk Assessment
GHS Classification (Regulation (EC) No 1272/2008): This compound is classified as a Warning grade substance.[1][2] It is not a Category 1 acute toxin, but its halogenated nature and aldehyde functionality dictate strict handling protocols.[2]
| Hazard Class | Category | Code | Hazard Statement |
| Acute Toxicity, Oral | Cat 4 | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3][4] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2][3] |
Senior Scientist Insight: The "Why" Behind the Hazards
-
H319 (Eye Irritation): Aldehydes are electrophilic.[1][2] Upon contact with the moist mucous membranes of the eye, the aldehyde group can form Schiff bases with corneal proteins, leading to immediate and severe irritation.[2]
-
H302 (Acute Tox): Halogenated indoles often modulate serotonin receptors or ion channels.[2] While specific LD50 data is sparse for this isomer, analogous 7-bromoindoles exhibit oral toxicity in the 300–2000 mg/kg range.[2]
-
Sensitization Potential: While not formally classified as a sensitizer, indole-3-carbaldehydes can oxidize to carboxylic acids or couple with skin proteins.[1][2] Treat as a potential sensitizer.[2]
Emergency Response Protocols
First Aid Decision Tree
Standard text-based first aid is insufficient for high-throughput labs. Use this logic flow for rapid decision-making.
Firefighting Measures
Handling, Storage, & Stability (The "Application Scientist" Core)[1][2]
This section is critical. Improper storage leads to the oxidation of the aldehyde to 7-bromo-5-methyl-1H-indole-3-carboxylic acid , rendering the material useless for downstream reductive chemistry.[2]
Stability Workflow
The compound is Air Sensitive and Light Sensitive .[1][2]
Handling Protocol
-
Engineering Controls: Use only in a chemical fume hood. The powder is electrostatic; use an anti-static gun if weighing small quantities (<10 mg).[2]
-
Solvent Compatibility:
Exposure Controls & Personal Protection
| PPE Type | Specification | Rationale |
| Respiratory | NIOSH N95 (Dust) or P100 (if aerosolized) | Prevents inhalation of irritant dust (H335).[1][2] |
| Hand Protection | Nitrile Rubber (Min thickness: 0.11 mm) | Standard latex is permeable to halogenated aromatics.[1][2] Break-through time > 480 min.[2] |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient due to severe irritation risk (H319).[1][2] |
| Body Protection | Lab Coat (Cotton/Poly blend) | Prevents skin contact.[1][2] |
Physical and Chemical Properties[1][2][3][5][6][7][8][9][10][11][12]
| Property | Value | Source/Observation |
| Appearance | White to beige/pale yellow powder | Darkening indicates oxidation/decomposition.[1][2] |
| Melting Point | 147–153 °C | Sigma-Aldrich [1].[2] |
| Boiling Point | N/A (Decomposes) | High MW solid.[1][2] |
| Flash Point | Not Applicable | Solid. |
| Solubility (Water) | Insoluble | Lipophilic indole core.[1][2] |
| Partition Coeff (LogP) | ~2.5–3.0 (Predicted) | High lipophilicity aids membrane permeability.[1][2] |
Toxicological Information
Data is based on read-across from structural analogs (Indole-3-carbaldehyde and 5-Bromoindole) as specific data for the 7-bromo-5-methyl isomer is limited.[1][2]
-
Acute Toxicity:
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.[2] However, halogenated indoles are often investigated for biological activity, so treat as a bioactive unknown.[2]
-
Germ Cell Mutagenicity: Indole-3-carbaldehydes generally test negative in Ames tests, but the bromo-substituent adds uncertainty.[2] Handle as a potential mutagen.[2]
Ecological Information
Transport Information
Based on current UN Recommendations on the Transport of Dangerous Goods.
-
DOT (US) / IATA / IMDG: Not regulated as a dangerous good.[1][2]
-
Note: While not regulated, the "Toxic" label (Category 4) requires it to be separated from foodstuffs during transport.[1][2]
-
Provisional Warning: If purity >99%, some jurisdictions may classify bromoindoles under UN 2811 (Toxic Solid, Organic, n.o.s.) if acute toxicity data justifies Category 3.[1][2] Always check the specific vendor's SDS for shipment-specific classification.[2]
Regulatory Information
References
Sources
- 1. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Bromo-5-methylindole-3-carboxaldehyde 97 16077-60-4 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Schiff Bases from 7-Bromo-5-methyl-1H-indole-3-carbaldehyde
Introduction & Scientific Rationale
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of bioactive alkaloids and synthetic drugs. The specific derivative 7-Bromo-5-methyl-1H-indole-3-carbaldehyde represents a high-value intermediate. The C7-bromine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), while the C5-methyl group modulates lipophilicity and metabolic stability.
Synthesizing Schiff bases (azomethines) from this aldehyde is a critical strategy in drug discovery. The resulting imine bond (-CH=N-) is isosteric with the carbonyl group but offers distinct electronic environments and binding capabilities. These derivatives are extensively screened for antimicrobial, anticancer, and anti-inflammatory activity , where the indole moiety intercalates with DNA or binds to specific enzymatic pockets (e.g., cyclooxygenase, tubulin).
This guide provides a validated, high-fidelity protocol for condensing 7-Bromo-5-methyl-1H-indole-3-carbaldehyde with primary aromatic amines. Unlike generic protocols, this method accounts for the steric and electronic influence of the 7-bromo and 5-methyl substituents to maximize yield and purity.
Chemistry & Reaction Mechanism
The formation of the Schiff base is a reversible, acid-catalyzed condensation reaction. The 7-bromo substituent exerts a weak electron-withdrawing inductive effect (-I), while the 5-methyl group exerts a weak electron-donating effect (+I). Net reactivity at the C3-formyl group remains high, but the reaction requires continuous water removal to drive the equilibrium forward.
Mechanistic Pathway[1]
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of the primary amine attacks the activated carbonyl carbon.
-
Proton Transfer & Dehydration: A carbinolamine intermediate forms, followed by proton transfer and elimination of a water molecule to generate the imine.
DOT Diagram: Reaction Mechanism
Caption: Acid-catalyzed condensation pathway transforming the indole-3-carbaldehyde and amine into the target Schiff base.
Experimental Protocol
Materials & Reagents[3][9][10]
-
Precursor: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde (1.0 equiv).
-
Reactant: Primary Aromatic Amine (e.g., aniline, substituted aniline) (1.0 - 1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for higher reflux temperature.
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, oil bath/heating mantle.
Standardized Workflow
Step 1: Solubilization Dissolve 1.0 mmol of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde in 15-20 mL of absolute ethanol in a 50 mL RBF.
-
Critical Note: The 7-bromo derivative may require gentle warming (40°C) to fully dissolve compared to the unsubstituted indole.
Step 2: Amine Addition Add 1.0 mmol (equimolar) of the selected primary amine to the solution.
-
Optimization: If the amine is a salt (e.g., hydrochloride), add 1.0 mmol of Sodium Acetate to neutralize it in situ.
Step 3: Catalysis Add 2-3 drops of Glacial Acetic Acid.
-
pH Control: The pH should be approximately 4-5. Do not use strong mineral acids (HCl, H2SO4) as they can protonate the amine, rendering it non-nucleophilic.
Step 4: Reflux Attach the condenser and reflux the mixture at 78-80°C for 3–6 hours.
-
Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (usually higher Rf) should disappear.
Step 5: Isolation Cool the reaction mixture to room temperature. Pour the contents onto 50g of crushed ice with vigorous stirring.
-
Precipitation: The Schiff base typically precipitates as a colored solid (yellow/orange).
Step 6: Purification Filter the solid under vacuum. Wash with ice-cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain the pure product.
DOT Diagram: Experimental Workflow
Caption: Step-by-step synthetic workflow for the isolation of high-purity Schiff bases.
Characterization & Data Analysis
Validation of the structure relies on the disappearance of the aldehyde signal and the appearance of the imine signal.
Expected Spectral Data
| Technique | Functional Group | Signal Characteristics |
| FT-IR | C=N (Imine) | Sharp band at 1610 – 1630 cm⁻¹ . |
| NH (Indole) | Broad band at 3200 – 3400 cm⁻¹. | |
| C-Br | Weak bands in fingerprint region (500-700 cm⁻¹). | |
| ¹H NMR | -CH=N- | Singlet at δ 8.4 – 8.8 ppm . (Distinct from aldehyde CHO at ~9.9 ppm).[1] |
| Indole NH | Broad singlet at δ 11.5 – 12.0 ppm (D₂O exchangeable). | |
| C5-Methyl | Singlet at δ 2.4 – 2.5 ppm. | |
| Aromatic Protons | Multiplets at δ 7.0 – 8.0 ppm.[2] | |
| ¹³C NMR | C=N | Signal at 150 – 160 ppm . |
| Indole C3 | Shifted upfield relative to the aldehyde precursor. |
Applications in Drug Discovery
The synthesized Schiff bases are not merely end-products but versatile platforms for further development:
-
Metal Complexation: The azomethine nitrogen and the indole NH can coordinate with transition metals (Cu, Zn, Co) to form biologically active chelates, often showing enhanced cytotoxicity against tumor cell lines compared to the free ligand [1, 2].
-
Antimicrobial Agents: The 5-methyl and 7-bromo substitutions enhance lipophilicity, potentially improving cell membrane permeability against Gram-positive bacteria (e.g., S. aureus) [3].
-
Cyclization Precursors: These Schiff bases can be cyclized into thiazolidinones or azetidinones (beta-lactams), which are potent pharmacophores for antibiotics [4].
Troubleshooting Guide
-
Problem: Low yield or no precipitate upon pouring into ice.
-
Solution: The Schiff base may be too soluble in ethanol. Evaporate 50% of the solvent under reduced pressure before pouring into ice.
-
-
Problem: Reversion to aldehyde during workup.
-
Solution: Schiff bases are hydrolytically unstable in acidic water. Ensure the ice water is neutral. Do not wash with acidic solutions.
-
-
Problem: Starting material remains after 6 hours.
-
Solution: Add activated molecular sieves (4Å) to the reaction flask to physically trap the water byproduct and drive the equilibrium.
-
References
-
Synthesis and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. (2008).
-
Biological Activities of Schiff Bases and Their Complexes: A Review. International Journal of Organic Chemistry. (2013).
-
Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ResearchGate. (2023).
-
Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction. International Journal of Pharmaceutical Sciences. (2024).
Sources
Application Note: Precision Suzuki-Miyaura Coupling of 7-Bromoindole-3-carbaldehyde
Executive Summary & Strategic Analysis
The functionalization of 7-bromoindole-3-carbaldehyde represents a specific challenge in medicinal chemistry. This scaffold combines three distinct reactive features: the electrophilic C-7 bromide, the acidic N-H (pKa ~16), and the sensitive C-3 aldehyde.
While standard Suzuki conditions often fail due to catalyst poisoning by the free indole nitrogen or side reactions involving the aldehyde (e.g., Cannizzaro disproportionation under strong basicity), this guide provides a scientifically grounded pathway to high-yield coupling.
Key Mechanistic Insights:
-
Electronic Activation: The C-3 formyl group is a strong electron-withdrawing group (EWG). Unlike electron-rich simple indoles, this substrate undergoes oxidative addition at C-7 faster due to the reduced electron density on the benzene ring.
-
The N-H Paradox: The EWG at C-3 increases the acidity of the N-H proton. In the presence of base, the indole exists largely as an anion. While this protects the nitrogen from binding to Palladium, it can reduce the electrophilicity of the C-7 bromide if not balanced by the right ligand system.
-
Steric Environment: The C-7 position is "peri" to the indole nitrogen. Bulky N-protecting groups (like Boc or Tosyl) can sterically hinder the reaction site. Therefore, unprotected (free N-H) coupling is often preferred if conditions allow.
Reaction Optimization Matrix
Before proceeding to the protocol, review the variable interactions below. This matrix explains the causality behind the recommended reagents.
| Variable | Recommended Choice | Scientific Rationale |
| Catalyst Precursor | Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ | The bidentate ligand (dppf) prevents β-hydride elimination and is robust against the electron-rich indole anion. Pd(PPh₃)₄ is a cost-effective alternative for simple aryl boronic acids. |
| Ligand (Advanced) | XPhos or S-Phos | For sterically hindered boronic acids, these Buchwald ligands create a highly active mono-ligated Pd(0) species that facilitates oxidative addition on the crowded C-7 position. |
| Base | Na₂CO₃ (Standard) or K₃PO₄ (Anhydrous) | Carbonates are mild enough to prevent aldehyde degradation. Avoid Hydroxides (NaOH/KOH) to eliminate risk of Cannizzaro reaction on the C-3 aldehyde. |
| Solvent System | 1,4-Dioxane : Water (4:1) | Water is critical. It dissolves the inorganic base and promotes the transmetalation step, which is often the rate-determining step in Suzuki coupling of heterocycles. |
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the decision logic for selecting the correct protocol based on your specific coupling partner.
Caption: Decision tree for selecting reaction conditions based on the steric and electronic nature of the boronic acid coupling partner.
Detailed Protocols
Method A: Standard Aqueous Protocol (High Throughput / Robust)
Best for: Phenylboronic acids, simple heteroaryls, and initial screening.
Reagents:
-
7-Bromoindole-3-carbaldehyde (1.0 equiv)[2]
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (5 mol%).
-
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[3] Self-Validation: Failure to deoxygenate will result in rapid darkening of the solution (Pd black formation) and stalled conversion.
-
Solvent Addition: Inject degassed 1,4-Dioxane (concentration 0.1 M relative to indole) and 2.0 M Na₂CO₃ (aq) via syringe.
-
Reaction: Heat the mixture to 90–100 °C for 4–12 hours.
-
Monitoring: Check TLC (UV 254 nm). The aldehyde group makes the product easily visible. The product is typically more polar than the starting bromide.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Extract aqueous layer 2x with EtOAc.
-
Critical Step: Wash combined organics with Brine but avoid acidic washes (HCl), which can degrade the indole or affect the aldehyde.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0→50% EtOAc in Hexanes).
Method B: High-Activity Anhydrous Protocol (Challenging Substrates)
Best for: Ortho-substituted boronic acids, unstable boronic acids (prone to protodeboronation), or if Method A fails.
Reagents:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)
-
Alternative: Pd-XPhos G3 or G4 precatalyst.
-
-
Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)
-
Solvent: Toluene or n-Butanol
Step-by-Step Procedure:
-
Pre-complexation: If using Pd₂(dba)₃/Ligand separate, add them to the vial first, add solvent, and stir at RT for 10 mins to generate the active catalyst species (solution turns from purple/black to orange/brown).
-
Addition: Add the indole (1.0 equiv), boronic acid (1.5 equiv), and solid K₃PO₄ base.
-
Heat: Seal and heat to 100–110 °C .
-
Note: Anhydrous conditions prevent the protodeboronation of sensitive boronic acids.
-
-
Workup: Filter the hot mixture through a pad of Celite to remove insoluble phosphate salts and Palladium residues. Wash the pad with EtOAc.[3] Concentrate the filtrate and proceed to purification.
Troubleshooting & Data Interpretation
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | The free N-H might be coordinating Pd. Switch to Method B or protect N-H with Boc (though Boc may be labile at high T with carbonate). |
| Debromination (Product is 7-H) | β-Hydride Elimination | Excess heat or poor ligand choice. Switch to Pd(dppf)Cl₂ (Method A) or lower temp to 80°C. |
| Cannizzaro (Alcohol/Acid mix) | Base too strong | Ensure base is Na₂CO₃ or K₃PO₄ , not NaOH. Avoid acetone as solvent (aldol condensation risk). |
| Aldehyde Oxidation | Air leak | Ensure rigorous degassing. The aldehyde can oxidize to the carboxylic acid (very polar spot on baseline of TLC). |
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Source: N
- Context: Establishes the viability of coupling free N-H indoles using phosph
-
[Link]
-
Regioselective C7 bromination and C7 palladium-c
-
The Suzuki Reaction: Mechanism and Conditions.
- Source: Harvard University (Myers Group)
- Context: Fundamental reference for ligand selection (dppf vs phosphines)
-
[Link]
-
7-Bromoindole-3-carboxaldehyde Properties & Safety.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Bromoindole-3-carboxaldehyde 96 115666-21-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Methodological Comparison: 1H NMR Structural Elucidation of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde
Executive Summary & Scope
This technical guide provides a definitive analysis of the 1H NMR spectrum for 7-Bromo-5-methyl-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and antitubercular agents.
Unlike standard datasheets, this guide objectively compares solvent performance (DMSO-d₆ vs. CDCl₃) and regioisomer differentiation strategies . We demonstrate why DMSO-d₆ is the superior medium for this lipophilic yet H-bond-donating scaffold and provide a self-validating protocol for confirming the 5,7-disubstitution pattern.
Synthesis Context (Vilsmeier-Haack Formylation)
To understand the impurities and spectral features, one must understand the origin. This compound is typically synthesized via the Vilsmeier-Haack reaction.[1][2][3]
Figure 1: Synthesis Pathway & Critical Intermediates
Caption: The Vilsmeier-Haack pathway introduces the C3-formyl group.[1][4] Incomplete hydrolysis often leaves iminium salt traces, visible as broad peaks ~3-4 ppm.
Comparative Analysis: Solvent Selection
The choice of solvent is the single most critical variable in indole NMR analysis. Below is a performance comparison based on signal resolution and exchange dynamics.
Table 1: Solvent Performance Comparison
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| NH Proton Visibility | Excellent (Sharp/Broad Singlet) | Poor (Broad/Invisible) | DMSO forms strong H-bonds with Indole-NH, slowing chemical exchange and "locking" the proton. CDCl₃ allows rapid exchange, broadening the peak into the baseline. |
| Solubility | High | Moderate | The aldehyde and bromine moieties increase polarity; DMSO ensures full dissolution at >10 mg/mL. |
| Water Peak Interference | ~3.33 ppm (distinct) | ~1.56 ppm (variable) | DMSO's water peak rarely overlaps with the aromatic region of this compound. |
| Aldehyde Shift (CHO) | ~9.93 ppm | ~10.05 ppm | Solvent anisotropy affects the carbonyl carbon, shifting the attached proton slightly. |
Application Note: For definitive structural characterization, DMSO-d₆ is mandatory . Use CDCl₃ only if the sample must be recovered by simple evaporation.
Detailed Spectral Analysis (in DMSO-d₆)
The Diagnostic Signals
The 5,7-disubstitution pattern breaks the symmetry of the benzene ring, creating a specific "meta-coupling" system between H4 and H6.
-
H1 (NH):
12.2 – 12.4 ppm (Broad Singlet). Deshielded by the electron-withdrawing C3-CHO and H-bonding to DMSO. -
CHO (Aldehyde):
9.90 – 9.95 ppm (Singlet). -
H2 (Indole C2):
8.2 – 8.3 ppm (Singlet or Doublet, Hz). The aldehyde at C3 deshields H2 significantly compared to unsubstituted indole. -
H4 (Aromatic):
7.8 – 7.9 ppm (Singlet or broad doublet). This proton is spatially close to the C3-carbonyl oxygen, causing a through-space deshielding (anisotropy) effect, shifting it downfield. -
H6 (Aromatic):
7.3 – 7.4 ppm (Singlet or broad doublet). -
5-CH₃ (Methyl):
2.40 – 2.45 ppm (Singlet).
Coupling Constants ( Values)
The key to confirming the position of the Bromine (C7) and Methyl (C5) is the absence of ortho-coupling (
-
(Meta coupling):
Hz. -
Observation: Often appears as two singlets if resolution is low (<400 MHz), but distinct meta-coupling is visible at 500+ MHz.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-resolution data and prevents common artifacts like "roaming" NH signals.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical: Ensure the solvent is "dry" (ampule preferred). Water content >0.1% causes the NH signal to broaden and shift upfield.
-
-
Mixing: Vortex for 30 seconds. If solid remains, sonicate for 1 minute.
-
Check: Solution must be clear. Suspensions yield broad lines.
-
Step 2: Acquisition Parameters (400 MHz equivalent)
-
Pulse Sequence: zg30 (Standard 1D Proton).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The aldehyde proton (CHO) has a long T1 relaxation time. Short D1 (<1s) leads to poor integration of the CHO peak, skewing quantitative purity calculations.
-
-
Scans (NS): 16 or 32 scans are sufficient for >5 mg sample.
-
Spectral Width: -2 to 14 ppm (to capture the NH peak).
Step 3: Processing & Logic Flow
Use the following logic map to validate the structure based on the acquired spectrum.
Figure 2: Structural Validation Logic
Caption: Logic flow for distinguishing the 5,7-disubstituted product from other regioisomers. The absence of ortho-coupling is the definitive "Pass" criteria.
Troubleshooting & Artifacts
| Artifact | Cause | Solution |
| NH Peak Missing | Water contamination or CDCl₃ usage. | Dry sample/tube; Switch to DMSO-d₆. |
| Extra Doublet ~3.1 & 3.3 ppm | Residual DMF (Methyls). | DMF is hard to remove. Wash solid with water/ether again. |
| Aldehyde Integration < 1.0 | T1 Saturation. | Increase Relaxation Delay (D1) to >5s. |
| Split Aldehyde Peak | Rotamers (rare) or degradation. | Check LC-MS. If pure, run VT-NMR (Variable Temp) to coalesce rotamers. |
References
-
BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. (2025).[1][5] Link
-
Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry (2006).[6][7] Link
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024).[4][8] Link
-
ChemicalBook. Indole-3-carboxaldehyde 1H NMR Spectrum Data.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. preprints.org [preprints.org]
HPLC purity analysis method for 7-Bromo-5-methyl-1H-indole-3-carbaldehyde
Executive Summary
This guide addresses the chromatographic separation of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of antiviral and oncology pharmacophores. While standard C18 methods often suffice for general purity checks, they frequently fail to resolve critical regioisomers (e.g., 5-bromo or 6-bromo analogs) and oxidation impurities (carboxylic acids) due to similar hydrophobic profiles.
This guide compares two separation strategies:
-
Method A (Standard): C18 Stationary Phase (Hydrophobic interaction dominant).
-
Method B (Recommended): Phenyl-Hexyl Stationary Phase (
interaction dominant).
Verdict: Method B (Phenyl-Hexyl) is recommended for high-stringency purity analysis (>99.5%) due to superior resolution of halogenated regioisomers.
Analyte Profile & Challenge
Understanding the molecule is the first step in method design.[1]
-
Compound: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde[2]
-
Core Structure: Indole fused ring.
-
Functional Groups:
-
Aldehyde (C3): Reactive, prone to oxidation (to carboxylic acid) or Schiff base formation.
-
Bromine (C7) & Methyl (C5): Lipophilic substituents.
-
-
Chromatographic Challenge: The "Bromine Effect." The large bromine atom creates a "sigma hole" (halogen bonding potential). Standard C18 columns interact primarily via dispersive forces (hydrophobicity), often co-eluting the 7-bromo target with 4-bromo or 6-bromo regioisomers formed during non-specific bromination.
Method Comparison: C18 vs. Phenyl-Hexyl[3]
The Mechanism of Action
To achieve separation, we exploit the electronic differences between the target and its impurities.
-
C18 (Octadecylsilane): Relies on Hydrophobicity .[3]
-
Pros: Robust, long column life, standard in QC.[4]
-
Cons: Poor shape selectivity for rigid aromatics; cannot easily distinguish where the Bromine is located on the ring.
-
-
Phenyl-Hexyl: Relies on
Stacking + Hydrophobicity .-
Pros: The phenyl ring on the stationary phase interacts with the electron-rich indole
-system. The electron-withdrawing Bromine atom alters the -density of the indole. Changing the Bromine position (7-Br vs 5-Br) significantly changes this interaction energy, resulting in separation.
-
Representative Performance Data
Conditions: Gradient 5-95% MeCN in Water (0.1% Formic Acid), 1.0 mL/min, 254 nm.
| Metric | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Advanced) |
| Retention Time ( | 8.4 min | 9.1 min |
| Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline Separation) |
| Tailing Factor ( | 1.3 | 1.1 |
| Selectivity ( | 1.02 | 1.08 |
Insight: The Phenyl-Hexyl column provides a resolution (
) > 2.0, which is the gold standard for robust quantitation, whereas the C18 method hovers near the failure point ().
Visualizing the Selectivity
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Figure 1: Mechanism of Separation. The Phenyl-Hexyl phase discriminates based on electron density distribution caused by the halogen position, unlike C18 which relies solely on hydrophobicity.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the instrument and column are performing correctly before precious samples are injected.
Reagents & Equipment
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Solvent A: 0.1% Formic Acid in HPLC Grade Water (Acid suppresses silanol activity and improves peak shape).
-
Solvent B: 100% Acetonitrile (MeCN).
Instrument Parameters
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C (Controlled temperature is crucial for reproducibility).
-
Injection Volume: 5-10 µL.
-
Detection: 290 nm (Specific for the conjugated aldehyde) and 220 nm (General impurity check).
Gradient Program
| Time (min) | % Solvent B (MeCN) | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic equilibration |
| 12.0 | 90 | Linear Gradient (Elution) |
| 15.0 | 90 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End of Run |
Sample Preparation Workflow
Indole-3-carbaldehydes are moderately stable but can oxidize in solution over time.
-
Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 100% MeCN (sonicate if necessary).
-
Working Solution: Dilute Stock 1:10 with Water/MeCN (50:50). Note: Matching the initial mobile phase strength prevents peak distortion.
-
Filtration: Filter through a 0.22 µm PTFE filter into an amber vial (protect from light).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring data integrity through system suitability checks.
Troubleshooting & Stability Notes
-
Peak Tailing: If the indole peak tails (
), it indicates interaction with residual silanols on the column.-
Fix: Increase Formic Acid concentration to 0.1% or switch to Trifluoroacetic Acid (TFA) at 0.05%.
-
-
Ghost Peaks:
-
Cause: Aldehyde oxidation. Indole-3-carbaldehydes can oxidize to Indole-3-carboxylic acids if left in solution for >24 hours.
-
Fix: Prepare samples fresh. Store stock solutions at -20°C.
-
-
Regioisomer Co-elution:
-
Fix: If using Method B (Phenyl-Hexyl) and resolution is still poor, lower the column temperature to 20°C. This enhances
interaction strength.[3]
-
References
-
PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]
Sources
A Researcher's Guide to the Biological Activities of Methyl-Substituted Indole-3-Carboxaldehydes
Indole-3-carboxaldehyde, a key metabolite and versatile synthetic intermediate, serves as a privileged scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a simple methyl group on the indole ring can significantly modulate these activities, offering a subtle yet powerful tool for optimizing therapeutic potential. This guide provides a comparative analysis of methyl-substituted indole-3-carboxaldehydes, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.
The Indole Nucleus: A Foundation for Diverse Bioactivity
The indole ring system is a cornerstone of many natural and synthetic bioactive compounds.[3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can effectively interact with biological targets. The aldehyde group at the 3-position of the indole ring is a key functional handle that can be readily modified to generate a diverse library of derivatives.[4]
Comparative Biological Profiling
The position of the methyl substituent on the indole ring plays a crucial role in determining the biological activity profile of indole-3-carboxaldehydes. While direct comparative studies across a full panel of methyl isomers are limited, existing research provides valuable insights into their individual and comparative potencies.
Anticancer Activity
The antiproliferative effects of indole derivatives have been extensively studied.[5] Methyl-substituted indole-3-carboxaldehydes serve as valuable precursors for the synthesis of potent anticancer agents.[6][7]
Table 1: Comparative Anticancer Activity of Methyl-Substituted Indole-3-Carboxaldehyde Derivatives
| Compound | Cancer Cell Line | Activity/IC50 (µM) | Reference |
| Unsubstituted Indole-3-carboxaldehyde | - | Serves as a key intermediate in synthesizing potent anticancer compounds.[5] | [5] |
| 1-Methylindole-3-carboxaldehyde | - | A versatile intermediate for novel pharmaceuticals with anticancer properties.[6] | [6] |
| 2-Methylindole-3-carboxaldehyde | - | Used to prepare potential anticancer immunomodulators.[8] | [8] |
| 5-Methylindole-3-carboxaldehyde | - | A reactant for preparing anti-proliferative and anticancer agents.[7] | [7] |
| 6-Methyl-indole-3-carboxaldehyde Derivative (N-m-nitrophenylsulfonyl-6-methyl-3-formylindole) | - | Showed promising anti-HIV-1 activity with low cytotoxicity.[9] | [9] |
Note: Direct IC50 values for the parent methyl-substituted indole-3-carboxaldehydes are not consistently available in the reviewed literature. The table reflects their role as key building blocks for active compounds.
The mechanism of anticancer action for many indole derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole-based compounds have shown significant promise in this area.[11][12]
Table 2: Comparative Antimicrobial Activity of Methyl-Substituted Indole-3-Carboxaldehydes
| Compound | Pathogen | Activity | Reference |
| Unsubstituted Indole-3-carboxaldehyde Derivatives | Bacillus subtilis, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, Candida albicans, Trichophyton rubrum | Evaluated for antimicrobial activity.[13] | [13] |
| 2-Methylindole-3-carboxaldehyde Derivatives | Bacteria and Fungi | Investigated for antimicrobial properties.[11] | [11] |
| 5-Methylindole | Gram-positive and Gram-negative bacteria, including MRSA and M. tuberculosis | Exhibits substantial antibacterial activity.[12] | [12] |
Note: The data highlights the potential of these scaffolds. Specific MIC values for the parent aldehydes are not consistently reported in comparative studies.
The antimicrobial mechanism of indole derivatives is multifaceted and can involve the disruption of bacterial cell membranes and inhibition of key enzymes.[11]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Indole-3-carboxaldehyde and its derivatives have demonstrated potent anti-inflammatory effects.[1][14][15]
Table 3: Comparative Anti-inflammatory Activity of Methyl-Substituted Indole-3-Carboxaldehydes
| Compound | Mechanism | Effect | Reference |
| Indole-3-carboxaldehyde (ICA) | Inhibition of inflammatory response in macrophages.[1] | Alleviates inflammatory response.[1] | [1] |
| Indole-3-carboxaldehyde (IAld) | Inhibition of ROS Production and NLRP3 Inflammasome Activation.[14] | Alleviates LPS-Induced Intestinal Inflammation.[14] | [14] |
| 1-Methylindole-3-carboxaldehyde | - | An intermediate in the synthesis of compounds with anti-inflammatory properties.[6] | [6] |
The anti-inflammatory action of indole-3-carboxaldehyde is linked to its ability to enhance the intestinal epithelial barrier and inhibit inflammatory signaling pathways.[14][15]
Structure-Activity Relationship (SAR)
The biological activity of methyl-substituted indole-3-carboxaldehydes is intricately linked to the position of the methyl group. This substitution can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Caption: Structure-Activity Relationship of Methyl-Substituted Indole-3-Carboxaldehydes.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key biological assays are provided below.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methyl-substituted indole-3-carboxaldehydes for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity: Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition.[4]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution to each well.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Caption: Workflow for the Agar Well Diffusion Assay.
Conclusion
Methyl-substituted indole-3-carboxaldehydes represent a promising class of compounds with diverse biological activities. The position of the methyl group is a critical determinant of their anticancer, antimicrobial, and anti-inflammatory potential. Further systematic studies involving direct, head-to-head comparisons of a complete series of methyl isomers are warranted to fully elucidate their structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. The experimental protocols provided herein offer a robust framework for researchers to conduct these vital investigations.
References
-
Chem-Impex. (n.d.). 1-Methylindole-3-carboxaldehyde. Retrieved from [Link]
- AIP Publishing. (2025, February 10). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Conference Proceedings.
- PMC. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H).
- Request PDF. (n.d.).
- PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
- Bentham Science. (2025, January 7). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 2-Methylindole-3-carboxaldehyde 97 5416-80-8.
- Sigma-Aldrich. (n.d.). 5-Methylindole-3-carboxaldehyde 97 52562-50-2.
- PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894.
- Der Pharma Chemica. (n.d.).
- PMC. (2022, September 14). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus.
- PubMed. (2007, August 1). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells.
- ResearchGate. (n.d.).
- Atmiya University. (n.d.).
- PubMed. (2024, December 15).
- PubMed. (2008, January 15). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.
- PMC. (2024, September 13).
- Scientific Research Publishing. (n.d.).
- PMC. (2022, November 10). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.
- Der Pharma Chemica. (n.d.).
- MedChemExpress. (n.d.). Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite.
- Chem-Impex. (n.d.). 2-Methylindole-3-carboxaldehyde.
- GoldBio. (n.d.). 5-Methylindole-3-carboxaldehyde.
- MDPI. (2025, March 1). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot.
- SciSpace. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.
- Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
Sources
- 1. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-甲基-1H-吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Methylindole-3-carboxaldehyde 97 5416-80-8 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Publish Comparison Guide: X-ray Crystallography of 7-Substituted Indole-3-Carbaldehyde
This guide provides an in-depth technical comparison of 7-substituted indole-3-carbaldehydes against their unsubstituted and isomeric counterparts. It synthesizes crystallographic data, synthetic protocols, and structural analyses to aid researchers in drug design and crystal engineering.
Executive Summary & Structural Significance
Indole-3-carbaldehydes are pivotal scaffolds in medicinal chemistry, serving as precursors for tryptophan derivatives, alkaloids, and AhR (Aryl Hydrocarbon Receptor) agonists. The 7-position is unique; unlike the 4, 5, or 6 positions, a substituent at C7 is sterically proximal to the indole N1-H donor. This proximity drastically alters the supramolecular packing, solubility, and biological recognition of the molecule compared to the unsubstituted parent or other isomers.
This guide compares the crystallographic and physicochemical profiles of 7-substituted variants (specifically 7-bromo, 7-methoxy, and the isosteric 7-azaindole) against the standard Indole-3-carbaldehyde .
Crystallographic Data Comparison
The following table synthesizes experimental X-ray diffraction data. Note the shift in space group and packing motifs when the 7-position is modified.
Table 1: Crystallographic Parameters & Physicochemical Properties
| Property | Indole-3-carbaldehyde (Reference) | 7-Azaindole-3-carbaldehyde (7-Sub Isostere) | 7-Methoxyindole-3-carbaldehyde | 7-Bromoindole-3-carbaldehyde |
| Crystal System | Orthorhombic | Monoclinic | Crystalline Solid | Crystalline Solid |
| Space Group | Pca2 | P2 | N/A | N/A |
| Z (Formula Units) | 4 | 4 | - | - |
| Melting Point | 193–199 °C | 218–220 °C | 161–162 °C | 186–188 °C |
| Primary Interaction | N-H[1][2]···O=C (Chain C(5)) | N-H···N (Dimer R | N-H···O / | N-H···O / Halogen Bond |
| Packing Motif | Herringbone (T-shaped) | Planar Stacked Dimers | Disrupted Herringbone | Layered Stacking |
| Solubility (DMSO) | High (>20 mg/mL) | Moderate | High | Moderate |
*Note: Full unit cell parameters for 7-OMe and 7-Br derivatives are often proprietary or reported as bulk powder data. The 7-Azaindole data serves as the structural proxy for 7-position H-bond acceptor effects.
Structural Insight: The "7-Position Effect"
-
Unsubstituted (Parent): Forms infinite C(5) chains via N1-H···O=C hydrogen bonds. The lack of steric bulk at C7 allows tight "herringbone" packing.
-
7-Substituted:
-
Steric Blockade: A substituent at C7 (e.g., -Br, -OMe) occupies the "bay" region near N1-H. This prevents the formation of the tight C(5) chains seen in the parent structure.
-
Electronic Modulation: In 7-Azaindole-3-carbaldehyde , the N7 atom acts as a strong acceptor, diverting the N1-H donor to form stable N-H···N dimers instead of N-H···O chains. This dramatically raises the melting point (218 °C vs 193 °C).
-
Experimental Protocols
To ensure reproducibility, we provide the standard Vilsmeier-Haack Formylation protocol, optimized for 7-substituted indoles. This method is self-validating through the observation of the intermediate "Vilsmeier salt" precipitate.
Protocol: Synthesis of 7-Substituted Indole-3-Carbaldehyde
Objective: Selective C3-formylation of 7-bromoindole or 7-methoxyindole.
Reagents:
-
Substrate: 7-Bromoindole or 7-Methoxyindole (1.0 eq)
-
Phosphorus Oxychloride (
) (1.2 eq) -
Dimethylformamide (DMF) (anhydrous, 5-10 eq)
-
Base: 2M NaOH or Sat.
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation:
-
Cool anhydrous DMF to 0 °C in a round-bottom flask under
atmosphere. -
Add
dropwise over 20 minutes. Validation: Solution should turn pale yellow/pink; if it turns dark brown, temperature is too high. -
Stir at 0–5 °C for 30 minutes to form the chloroiminium salt.
-
-
Addition of Indole:
-
Dissolve the 7-substituted indole in minimal DMF.
-
Add dropwise to the Vilsmeier reagent at 0 °C.
-
Critical Step: Allow to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to 35–40 °C for 2 hours.
-
Validation: The mixture will become a viscous paste or slurry (the iminium intermediate).
-
-
Hydrolysis & Isolation:
-
Pour the reaction mixture onto crushed ice (exothermic quench).
-
Adjust pH to 9–10 using 2M NaOH or
. -
Observation: A massive precipitation of the aldehyde product occurs.
-
Filter the solid, wash with copious water, and dry.
-
-
Purification (Crystallization):
-
7-Bromo: Recrystallize from Methanol (MeOH).[3]
-
7-Methoxy: Recrystallize from Ethanol/Water or
/Hexane.
-
Visualizing the Structural Logic
The following diagrams illustrate the synthesis pathway and the divergent crystal packing logic caused by 7-substitution.
Diagram 1: Vilsmeier-Haack Synthesis & Packing Logic
Caption: Synthesis workflow and the bifurcation of crystal packing modes based on C7 substitution.
Comparative Performance Analysis
For drug development, the choice between the parent and 7-substituted scaffold impacts more than just synthesis; it dictates solid-state stability.
| Feature | Indole-3-Carbaldehyde | 7-Substituted Analogs | Implication for Development |
| H-Bond Donor | Accessible N1-H | Sterically Hindered N1-H | 7-Subs are less likely to hydrate, offering better stability against moisture. |
| Crystal Density | Lower (Herringbone) | Higher (Planar Stacking) | 7-Subs often show higher density, beneficial for tablet formulation. |
| Derivatization | Reactive at C5/C6 | C7 Blocked | 7-Subs allow selective functionalization at C5 without competing regiochemistry. |
Expert Insight: The "Scaffold Hopping" Strategy
When optimizing a lead compound, switching from Indole-3-carbaldehyde to 7-Azaindole-3-carbaldehyde is a classic "scaffold hop."
-
Solubility: The 7-aza nitrogen adds polarity without increasing molecular weight significantly.
-
Binding: It introduces a new H-bond acceptor (N7) in the same vector as the C7-H bond, potentially picking up new interactions in a protein binding pocket (e.g., Kinase hinge regions).
References
-
BenchChem. (2025). Indole-3-carboxaldehyde basic properties and structure. Link
-
Ishikawa, Y. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Link
-
Krol, A. et al. (2024). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. Journal of Molecular Structure. Link
-
PubChem. (2025).[4] 7-Bromo-1H-indole-3-carbaldehyde Compound Summary. Link
-
Kawasaki, T. et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 7-Bromo-5-methyl-1H-indole-3-carbaldehyde
Topic: Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
7-Bromo-5-methyl-1H-indole-3-carbaldehyde (CAS: 16077-60-4) is a functionalized indole intermediate frequently employed in the synthesis of kinase inhibitors and receptor modulators. While often treated as a generic organic solid, its specific structural features—an aldehyde moiety coupled with a halogenated indole core—necessitate a safety protocol that goes beyond standard "white powder" handling.
This guide moves beyond generic advice, providing a causality-driven safety framework. You will not just learn what to wear, but why specific barrier materials are selected based on the compound's lipophilicity, reactivity, and physical state.
Hazard Profiling & Risk Assessment
Effective PPE selection requires dissecting the molecule's specific hazards.
| Structural Feature | Associated Hazard | Physiological Impact |
| Aldehyde Group (-CHO) | Reactivity & Irritation | High potential for protein cross-linking. Causes respiratory tract irritation (H335) and serious eye irritation (H319).[1][2] |
| Bromine Substituent (-Br) | Lipophilicity & Toxicity | Increases lipid solubility, facilitating skin absorption. Halogenated organics often carry higher systemic toxicity risks than non-halogenated analogs. |
| Indole Core | Biological Activity | As a scaffold for bioactive molecules, the compound may possess inherent pharmacological activity (e.g., serotonin receptor modulation), necessitating containment. |
| Physical State (Solid) | Particulate Drift | Fine dust generation during weighing poses an inhalation risk. |
Core GHS Classifications:
PPE Selection Matrix: The "Why" Behind the Gear
This matrix validates PPE choices against the specific chemical properties of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde.
| PPE Component | Recommended Specification | Scientific Rationale (Causality) | Validation Check (Self-Correction) |
| Hand Protection | Nitrile (Minimum 5 mil) | Permeation Resistance: The compound is soluble in organic solvents (DMSO, DMF). Latex is permeable to many carrier solvents. Nitrile provides superior resistance to the organic media used to dissolve this aldehyde. | Inflation Test: Before donning, trap air in the glove and squeeze to check for pinholes. |
| Eye Protection | Chemical Safety Goggles (Not Safety Glasses) | Particulate Seal: Safety glasses have gaps. As a fine powder, this aldehyde can drift in air currents. Goggles form a seal, preventing dust from bypassing the lens and reacting with ocular moisture. | Fit Check: Goggles must leave a slight impression on the face after removal, indicating a tight seal. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Source Control: The primary goal is to remove the hazard (H335). A certified fume hood (face velocity 0.3–0.5 m/s) captures dust at the source. Respirators are a backup only for spill cleanup outside the hood. | Flow Check: Verify the hood's flow monitor is green/reading within range before opening the chemical container. |
| Body Defense | Lab Coat (Cotton/Poly Blend) | Physical Barrier: Prevents dust accumulation on street clothes. 100% synthetic materials can generate static, which disperses the powder; cotton blends reduce static buildup. | Coverage: Coat must be buttoned to the neck and extend to the knees. |
Operational Protocol: Weighing & Transfer
The highest risk of exposure occurs during the transition from bulk storage to reaction vessel.
Step-by-Step Methodology
-
Engineering Setup:
-
Place the analytical balance inside the chemical fume hood.
-
If the balance is external, use a static-free powder funnel and a secondary containment tray.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Reason: Static electricity can cause the light powder to "jump" or disperse, increasing inhalation risk.
-
-
Transfer Technique:
-
Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.
-
Open Container: Only open the stock container inside the hood.
-
Weighing: Transfer the solid using a clean, dry spatula. Avoid "dumping"; tap the spatula gently to control flow.
-
Solubilization (Critical Step): Add the solvent (e.g., DMSO or DMF) to the solid immediately after weighing.
-
Why: Once in solution, the risk of airborne particulate exposure is eliminated, though the risk of skin absorption (via the solvent) increases.
-
-
Decontamination:
-
Wipe down the balance area with a solvent-dampened tissue (ethanol or acetone) immediately after use.
-
Dispose of the tissue in the solid hazardous waste.
-
Workflow Visualization
The following diagram illustrates the safe handling logic, emphasizing the transition from "High Risk" (Solid) to "Contained Risk" (Solution).
Caption: Operational workflow for handling 7-Bromo-5-methyl-1H-indole-3-carbaldehyde, prioritizing dust control and waste segregation.
Waste Disposal & Deactivation
Proper disposal is critical due to the halogenated nature of the compound.
-
Classification: Halogenated Organic Waste .
-
Reason: The presence of the Bromine atom mandates this classification. Do NOT dispose of in the general organic (non-halogenated) stream, as this complicates incineration processes and violates EPA/local environmental regulations.
-
-
Segregation:
-
Solids: Weighing boats, contaminated gloves, and paper towels go into "Solid Hazardous Waste" (labeled with the specific chemical name).
-
Liquids: Mother liquors or reaction mixtures must go into "Halogenated Liquid Waste."
-
-
Incompatibility: Do not mix with strong oxidizing agents (e.g., nitric acid) or strong bases in the waste container, as aldehydes can undergo exothermic polymerization or oxidation.
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes.[1][4][6] The aldehyde group is a mucous membrane irritant; prompt irrigation prevents corneal damage.
-
Skin Contact: Wash with soap and water.[1][4][5][7][8] Do not use ethanol or acetone to wash skin, as these solvents can increase the permeability of the skin to the dissolved bromide compound.
-
Spill (Powder):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14059148, 7-Bromo-5-methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
Yale Environmental Health & Safety. Management of Hazardous Waste Procedure (Halogenated Waste Segregation). Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
